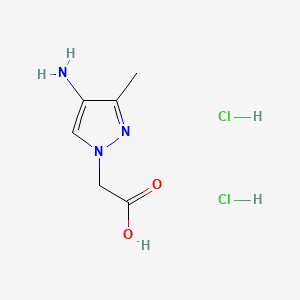

2-(4-amino-3-methyl-1H-pyrazol-1-yl)aceticaciddihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of hydrazine derivatives with β-diketones to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 3-amino-1H-pyrazole-4-carboxylic acid

- 4-amino-1H-pyrazole-3-carboxylic acid

- 5-amino-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride, identified by its CAS number 2742653-32-1, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

The molecular formula of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is C₆H₁₁Cl₂N₃O₂, with a molecular weight of 228.07 g/mol. The compound is typically presented in solid form and is soluble in water due to its dihydrochloride salt form, which enhances its bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. A review of pyrazole compounds indicated that modifications in their structure could lead to enhanced antitumor activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. For instance, compounds containing the pyrazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are significant in the inflammatory response. This suggests that 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride may exhibit similar effects, contributing to its therapeutic potential in treating inflammatory diseases .

The biological activity of pyrazole compounds often involves interaction with specific enzymes and receptors. For instance, some pyrazole derivatives act as inhibitors of p38 MAP kinase, a critical player in cellular stress responses and inflammation. The binding affinity and selectivity towards these targets can be influenced by structural modifications within the pyrazole framework .

Study on Pyrazole Derivatives

A comprehensive investigation into the biological activities of various pyrazole derivatives revealed that certain modifications significantly enhanced their pharmacological profiles. For example, a study demonstrated that specific substitutions on the pyrazole ring improved binding to target proteins involved in tumor progression and inflammation .

Clinical Implications

In clinical settings, compounds similar to 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride have been explored for their potential in managing conditions like diabetes and cancer. The inhibition of DPP-IV (Dipeptidyl Peptidase IV), which is implicated in glucose metabolism and inflammatory processes, has been linked to improvements in diabetic conditions and renal protection .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2742653-32-1 |

| Molecular Formula | C₆H₁₁Cl₂N₃O₂ |

| Molecular Weight | 228.07 g/mol |

| Biological Activities | Antitumor, Anti-inflammatory |

| Mechanism | Inhibition of p38 MAPK |

Properties

Molecular Formula |

C6H11Cl2N3O2 |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

2-(4-amino-3-methylpyrazol-1-yl)acetic acid;dihydrochloride |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-4-5(7)2-9(8-4)3-6(10)11;;/h2H,3,7H2,1H3,(H,10,11);2*1H |

InChI Key |

RWEUAFJVQAQUTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)CC(=O)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.